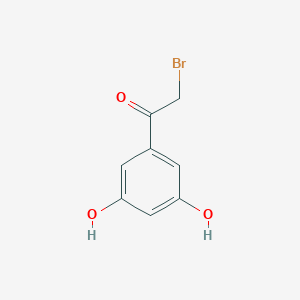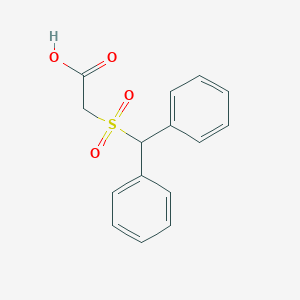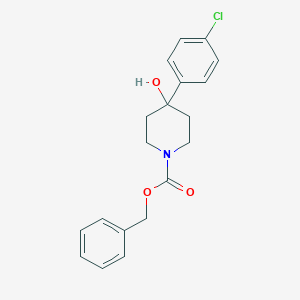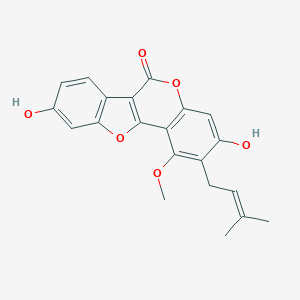
2-Methyl 4-benzyloxybenzaldehyde
Descripción general
Descripción
2-Methyl 4-benzyloxybenzaldehyde is an organic compound with the empirical formula C15H14O2 . It has a molecular weight of 226.27 .
Physical And Chemical Properties Analysis
2-Methyl 4-benzyloxybenzaldehyde is a solid compound . Its empirical formula is C15H14O2 and it has a molecular weight of 226.27 .Aplicaciones Científicas De Investigación
Synthesis of Chalcone Derivatives
Chalcones are a group of organic compounds with diverse pharmacological activities4-(benzyloxy)-2-methylbenzaldehyde is used in the synthesis of novel chalcone derivatives, which have shown promising antimicrobial activity . These derivatives are synthesized by coupling with various substituted aromatic aldehydes and are characterized by their spectral data. The antimicrobial activity is evaluated using methods like the agar diffusion method.
Antimicrobial Activity
The compound serves as a precursor in the synthesis of molecules with antimicrobial properties. Research indicates that derivatives of 4-(benzyloxy)-2-methylbenzaldehyde have been tested against various bacterial strains, showing significant potential in combating microbial infections .
Antioxidant Properties
Derivatives of 4-(benzyloxy)-2-methylbenzaldehyde have been evaluated for their antioxidant activity. This is typically assessed using models like the Diphenyl Picryl Hydrazine (DPPH) assay, with ascorbic acid often used as a standard for comparison . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases.
Catalysis and Asymmetric Synthesis
The compound is utilized in asymmetric synthesis and catalysis. It acts as a chiral building block in the synthesis of biologically active compounds, including natural products and pharmaceuticals. Its role in catalysis is pivotal in enhancing reaction rates and selectivity towards desired products.
Drug Development
In the realm of drug development, 4-(benzyloxy)-2-methylbenzaldehyde is a valuable intermediate. It contributes to the structural formation of drug molecules, particularly in the development of new therapeutic agents with potential applications in treating various health conditions.
Depigmenting Agent
This compound has also found use as a depigmenting agent. It’s involved in the synthesis of agents that can alter pigmentation, which has applications in dermatology for conditions like hyperpigmentation .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPJBJWJCZBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374913 | |
| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl 4-benzyloxybenzaldehyde | |
CAS RN |
101093-56-5 | |
| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101093-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


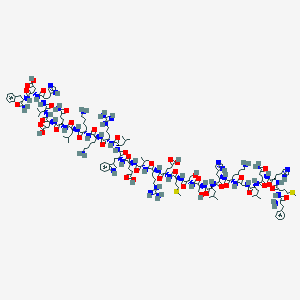

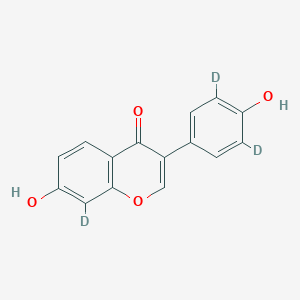

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
